Versiconol acetate
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Overview
Description
Versiconol acetate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Versiconol acetate typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent functionalization steps introduce the acetyloxy and hydroxymethyl groups. These steps may involve reactions such as Friedel-Crafts acylation, esterification, and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of anthracene followed by selective functionalization using catalysts and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Esterification: The hydroxyl groups can react with acetic anhydride to form acetyloxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Esterification: Acetic anhydride, sulfuric acid as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxyanthracenes.
Substitution: Formation of ethers or esters.
Esterification: Formation of acetyloxy derivatives.
Scientific Research Applications
Versiconol acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure and vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell growth and proliferation. The hydroxyl and acetyloxy groups enhance its binding affinity and specificity to the DNA strands, making it a potent anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and pigments.
1,4-Dihydroxyanthraquinone: Known for its use in the production of alizarin dye.
2-Methyl-9,10-anthracenedione: Used in organic synthesis and as a dye intermediate.
Uniqueness
Versiconol acetate is unique due to its specific functional groups that enhance its reactivity and binding properties. The presence of multiple hydroxyl and acetyloxy groups allows for diverse chemical modifications and applications, particularly in medicinal chemistry for targeted drug design.
Properties
Molecular Formula |
C20H16O9-2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(4-acetyloxy-1-hydroxybutan-2-yl)-6,8-dihydroxy-9,10-dioxoanthracene-1,3-diolate |
InChI |
InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3/p-2 |
InChI Key |
BWYUKBCRHDFWFF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OCCC(CO)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-] |
Synonyms |
versiconol acetate |
Origin of Product |
United States |
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